Thymopentin monoacetate

Overview

Description

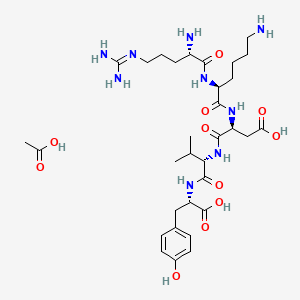

Thymopentin monoacetate is a synthetic pentapeptide derived from thymopoietin, a naturally occurring thymic hormone. It is known for its immunomodulatory properties and has been used in clinical studies for its potential to enhance immune function. This compound is composed of the amino acids arginine, lysine, aspartic acid, valine, and tyrosine.

Preparation Methods

Synthetic Routes and Reaction Conditions: Thymopentin monoacetate is synthesized through solid-phase peptide synthesis (SPPS). The process involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The synthesis begins with the attachment of the C-terminal amino acid to the resin, followed by the stepwise addition of the remaining amino acids. Each amino acid is protected by a temporary protecting group to prevent unwanted side reactions. After the peptide chain is fully assembled, the protecting groups are removed, and the peptide is cleaved from the resin. The crude peptide is then purified using high-performance liquid chromatography (HPLC).

Industrial Production Methods: In industrial settings, the production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to streamline the process and ensure consistency. The purified peptide is then lyophilized to obtain a stable, dry powder form suitable for pharmaceutical use.

Chemical Reactions Analysis

Types of Reactions: Thymopentin monoacetate undergoes various chemical reactions, including:

Oxidation: The tyrosine residue in this compound can undergo oxidation, leading to the formation of dityrosine or other oxidized products.

Reduction: The peptide can be reduced using reducing agents like dithiothreitol (DTT) to break disulfide bonds if present.

Substitution: Amino acid residues in this compound can be substituted with other amino acids through site-directed mutagenesis to study structure-activity relationships.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or other oxidizing agents under controlled conditions.

Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) in aqueous solutions.

Substitution: Site-directed mutagenesis using specific primers and DNA polymerase.

Major Products Formed:

Oxidation: Oxidized derivatives of this compound.

Reduction: Reduced forms of the peptide with broken disulfide bonds.

Substitution: Mutant peptides with altered amino acid sequences.

Scientific Research Applications

Thymopentin monoacetate has a wide range of scientific research applications, including:

Immunology: It is used to study immune modulation and has shown potential in enhancing T-cell function and promoting the differentiation of thymocytes.

Autoimmune Diseases: It has been used in the treatment of autoimmune diseases such as rheumatoid arthritis and chronic lymphocytic leukemia.

HIV Research: this compound has been studied for its potential to improve immune function in HIV-infected patients.

Mechanism of Action

Thymopentin monoacetate exerts its effects by interacting with T cells and promoting their differentiation and maturation. It binds to specific receptors on the surface of T cells, leading to the activation of intracellular signaling pathways that enhance immune function. The peptide also affects the function of mature T cells, increasing their ability to respond to antigens and produce cytokines .

Comparison with Similar Compounds

Thymopentin monoacetate is unique in its specific sequence of amino acids and its ability to modulate the immune system. Similar compounds include:

Thymosin Alpha-1: Another thymic peptide with immunomodulatory properties, used in the treatment of chronic hepatitis B and C.

Thymopoietin: The parent hormone from which thymopentin is derived, involved in T-cell differentiation.

Thymulin: A thymic peptide that also modulates immune function but has a different amino acid sequence and mechanism of action.

This compound stands out due to its specific sequence and its ability to enhance immune function in various clinical settings.

Biological Activity

Thymopentin monoacetate (TP5) is a synthetic pentapeptide derived from the naturally occurring thymopoietin, known for its immunomodulatory properties. This article explores the biological activity of TP5, focusing on its mechanisms, therapeutic applications, and recent research findings.

Overview of this compound

- Chemical Structure : Thymopentin is composed of five amino acids: Arginine (Arg), Lysine (Lys), Aspartic acid (Asp), Valine (Val), and Tyrosine (Tyr). Its molecular weight is approximately 679.77 Da.

- Mechanism of Action : TP5 enhances immune responses by promoting the differentiation and maturation of T cells and natural killer (NK) cells. It achieves this by increasing intracellular cyclic adenosine monophosphate (cAMP) levels, which modulates T cell activity and regulates T cell subset proportions .

Immunomodulatory Effects

TP5 has been shown to significantly influence various aspects of the immune system:

-

Dendritic Cell Maturation :

- A study demonstrated that TP5 induces the maturation of bone marrow-derived dendritic cells (BMDCs). It up-regulated the expression of co-stimulatory molecules such as CD40, CD80, CD86, and MHC II, while down-regulating phagocytosis. This resulted in enhanced CD4(+) T cell proliferation and increased production of pro-inflammatory cytokines IL-12 and TNF-α .

-

Cancer Therapeutics :

- TP5 has been investigated for its role in enhancing the efficacy of chemotherapy. Research indicated that TP5 could inhibit cancer stemness in colon cancer cells, thereby increasing sensitivity to oxaliplatin, a common chemotherapeutic agent. This effect was associated with reduced expression of stemness markers such as CD24, CD44, and CD133 .

- Autoimmune Diseases :

Case Study 1: Thymopentin in Cancer Treatment

A clinical trial assessed the effectiveness of TP5 in patients undergoing chemotherapy for various malignancies. The results indicated that patients receiving TP5 experienced fewer side effects and improved immune responses compared to those who did not receive the peptide.

Case Study 2: Sustained Release Formulation

Researchers developed a phospholipid-based phase separation gel (PPSG) for sustained release of TP5. This formulation demonstrated low cytotoxicity and effective immunomodulatory effects over an extended period, improving patient compliance by reducing the frequency of injections .

Research Findings

Recent studies have highlighted several key findings regarding the biological activity of TP5:

Properties

IUPAC Name |

acetic acid;(3S)-3-[[(2S)-6-amino-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]-4-[[(2S)-1-[[(1S)-1-carboxy-2-(4-hydroxyphenyl)ethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H49N9O9.C2H4O2/c1-16(2)24(28(46)38-22(29(47)48)14-17-8-10-18(40)11-9-17)39-27(45)21(15-23(41)42)37-26(44)20(7-3-4-12-31)36-25(43)19(32)6-5-13-35-30(33)34;1-2(3)4/h8-11,16,19-22,24,40H,3-7,12-15,31-32H2,1-2H3,(H,36,43)(H,37,44)(H,38,46)(H,39,45)(H,41,42)(H,47,48)(H4,33,34,35);1H3,(H,3,4)/t19-,20-,21-,22-,24-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRTISBKUCLDRGF-ADVSENJOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCCN=C(N)N)N.CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCN=C(N)N)N.CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H53N9O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80237615 | |

| Record name | Thymopentin monoacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80237615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

739.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89318-88-7 | |

| Record name | Thymopentin monoacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089318887 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thymopentin monoacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80237615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.